N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide
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Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indazole-3-carboxamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family, which is known for its diverse range of biological activities.
Scientific Research Applications
Synthesis Techniques
One-Pot Synthesis Methods : A one-pot, four-component protocol was developed for synthesizing novel 2H-pyridazino and 2H-indazolo compounds using a stable and reusable acidic ionic liquid. This method is efficient for a range of aldehydes, yielding products without by-products (Pouramiri & Kermani, 2016).
Microwave-Assisted Synthesis : Another study reported the microwave-assisted synthesis of hybrid molecules containing various chemical moieties, highlighting the versatility of this technique in creating complex structures (Başoğlu et al., 2013).
Biological Activities
Monoamine Oxidase B Inhibitors : Indazole and indole-carboxamides, similar in structure to the compound , were identified as potent and selective inhibitors of monoamine oxidase B, an enzyme linked to neurological disorders (Tzvetkov et al., 2014).
Antimicrobial and Antitumor Activities : Some derivatives of the compound have been investigated for antimicrobial and antitumor activities. One study synthesized novel 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity, demonstrating potential medicinal applications (Fandaklı et al., 2012).
Oxidative Stress and Drug Stability : A study focused on the oxidative rearrangement of a similar pyrazinone-carboxamide compound in blood plasma, providing insights into the stability and metabolism of such compounds in biological systems (Gu et al., 2015).
properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-12-6-3-7-16-19(12)9-8-15-14(21)13-10-4-1-2-5-11(10)17-18-13/h1-7H,8-9H2,(H,15,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRMJVPHOFEDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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